![molecular formula C17H16ClNO2 B1234488 (E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 15934-77-7](/img/structure/B1234488.png)
(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
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Overview
Description
1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one is a member of chalcones.
Scientific Research Applications
Nonlinear Optical Properties and Optical Applications :
- A study found that a similar chalcone derivative exhibits properties like saturable absorption and reverse saturable absorption, suggesting potential use in optical devices like optical limiters (Rahulan et al., 2014).
Chemotherapeutics Against Breast Cancer :
- Research involving Ru(II) complexes with substituted chalcone ligands, including a compound similar to the one , showed significant anti-breast cancer activity. This points towards its potential application in developing new chemotherapeutic agents (Singh et al., 2016).
Optical Properties and Physicochemical Investigations :
- A study on (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a related compound, highlights its solvatochromic properties and potential use as a probe in determining critical micelle concentration of certain compounds (Khan et al., 2016).
Synthesis and Characterization of Novel Compounds :
- The synthesis and characterization of chalcone derivatives, including compounds similar to (E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, provide insights into their structural properties, which is fundamental for further application development (Liu et al., 2002).
Application in Copper-Catalyzed Reactions :
- Research shows the use of similar compounds as efficient ligands in copper-catalyzed arylation of azoles and amides, indicating their utility in synthetic chemistry (Cheng et al., 2009).
Synthesis and Antimicrobial Activities :
- A study on substituted (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds demonstrated their potential as antimicrobial agents, showing promise for applications in medicinal chemistry (Balaji et al., 2016).
properties
CAS RN |
15934-77-7 |
---|---|
Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO2/c1-19(2)14-7-3-12(4-8-14)5-9-16(20)15-11-13(18)6-10-17(15)21/h3-11,21H,1-2H3/b9-5+ |
InChI Key |
ZTYHXBUDOSNOCB-WEVVVXLNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Other CAS RN |
15934-77-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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